![molecular formula C18H19F2N3O2 B2582013 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone CAS No. 1705938-39-1](/img/structure/B2582013.png)
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone
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Description
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone
is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and two nitrogen atoms . This ring is attached to a cyclopropyl group and a piperidinyl group. The piperidinyl group is further attached to a difluorophenyl group via a methanone linker .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various spectroscopic techniques. The InChI code for the compound is1S/C6H8N2O2/c9-3-5-7-6 (8-10-5)4-1-2-4/h4,9H,1-3H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure . Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions . Additionally, the presence of the difluorophenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its molecular structure. For example, its molecular weight is 140.14 g/mol . Other properties like solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
- Potential Mechanisms : Investigate the mode of action and SAR (Structure-Activity Relationship) of this compound to design new chemical entities with anti-infective potential .
- Broader Impact : Explore its potential as an alternative to existing antibiotics, especially in the face of antibiotic resistance .
- Application : Consider its use in treating fungal infections, which can be challenging due to limited antifungal options .
- Synthetic Strategies : Explore synthetic routes and strategies for further refinement of 1,2,4-oxadiazoles as therapeutic agents .
- Hybrid Approach : Investigate the potential of combining this compound with other drugs to combat resistant microorganisms .
Anti-Infective Agents
Antibacterial Activity
Antifungal Properties
Medicinal Chemistry Insights
Hybrid Drug Development
Versatility in Drug Discovery
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-13-5-6-14(15(20)9-13)18(24)23-7-1-2-11(10-23)8-16-21-17(22-25-16)12-3-4-12/h5-6,9,11-12H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMIFPTTCXAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2,4-difluorophenyl)methanone |
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